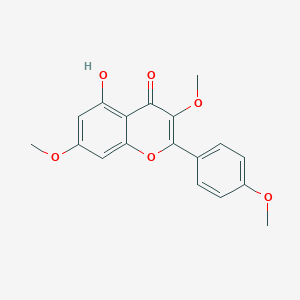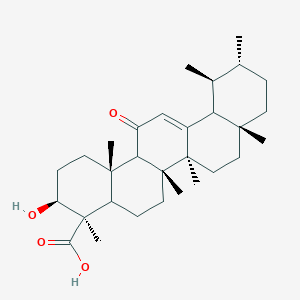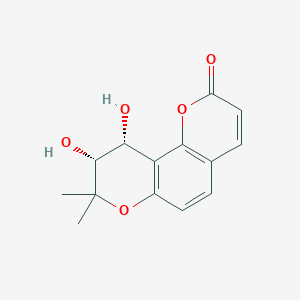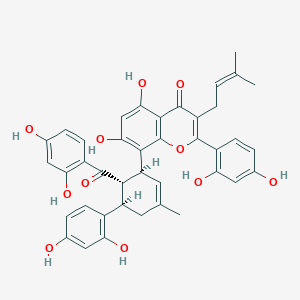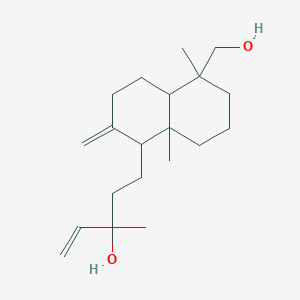![molecular formula C21H32O3 B191704 methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate CAS No. 73466-12-3](/img/structure/B191704.png)
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
Overview
Description
“Methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate” is a chemical compound with the molecular formula C21H32O3 . It is also known by other names such as “Leukotriene A4 methyl ester” and "LTA4-methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a long carbon chain featuring multiple double bonds, an oxirane ring (a three-membered ring containing an oxygen atom), and a butanoate ester group . The presence of the oxirane ring and the ester group suggest that this molecule may undergo reactions involving these functional groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.5 g/mol . Other physical and chemical properties such as its density, boiling point, and melting point are not available from the sources I found.Scientific Research Applications
Inflammation and Immunology Research
Leukotriene A4 methyl ester is a central player in the biosynthesis of leukotrienes, which are potent proinflammatory mediators. It serves as a substrate for enzymes like LTA4 hydrolase and LTC4 synthase, which are involved in the production of leukotrienes such as LTB4, a compound implicated in various inflammatory diseases and cancer .
Biochemical Synthesis
This compound is used in the stereoselective synthesis of intermediates for further chemical reactions. For example, it’s involved in the synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate in leukotriene synthesis .
Cellular Signaling Studies
Leukotriene A4 methyl ester can mobilize calcium ions in human neutrophils, indicating its role in cellular signaling pathways. This application is crucial for understanding how cells communicate and respond to various stimuli .
Enzyme Inhibition Research
Compounds that can limit the formation of LTB4 by selectively inhibiting LTA4 hydrolase are expected to provide therapeutic benefits. Leukotriene A4 methyl ester is used to study these inhibition mechanisms .
Mechanism of Action
Target of Action
Leukotriene A4 methyl ester, also known as LTA4 methyl ester, primarily targets 5-lipoxygenase (5-LO) . This enzyme is responsible for the synthesis of LTA4 from arachidonic acid in mast cells, eosinophils, and neutrophils . LTA4 is then rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively .
Mode of Action
LTA4 methyl ester interacts with its targets by being rapidly metabolized. The 5-LO enzyme catalyzes the synthesis of LTA4 from arachidonic acid . LTA4 is then rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively .
Biochemical Pathways
The biochemical pathway affected by LTA4 methyl ester is the lipoxygenase pathway . This pathway involves the synthesis of LTA4 from arachidonic acid by 5-LO, followed by the rapid metabolism of LTA4 by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively . Additionally, LTA4 from leukocytes is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells . Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis .
Pharmacokinetics
It is known that lta4 as a free acid is highly unstable . The methyl ester form of LTA4 is stable and can be readily hydrolyzed to the free acid as needed .
Result of Action
The result of the action of LTA4 methyl ester is the production of LTB4 or LTC4, which are potent mediators of inflammation . These compounds play a crucial role in various inflammatory responses, including those in mast cells, eosinophils, and neutrophils .
Action Environment
The action of LTA4 methyl ester is influenced by various environmental factors. For instance, it is known that LTA4 methyl ester is unstable to oxygen and direct sunlight . Therefore, care should be taken in handling this compound to maintain its stability and efficacy .
properties
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424293 | |
| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
CAS RN |
73466-12-3 | |
| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of leukotriene A4 methyl ester?
A1: The molecular formula of leukotriene A4 methyl ester is C21H32O3, and its molecular weight is 332.48 g/mol.
Q2: What synthetic strategies have been employed for the preparation of LTA4 methyl ester?
A2: Several approaches have been explored for synthesizing LTA4 methyl ester, including:
- Acetylene Intermediates: This strategy involves assembling the carbon chain through acetylenide anion condensations and introducing (Z)-double bonds by triple bond hydrogenation. [, , ]
- Propargylic Alcohol Rearrangement: This method utilizes alumina-promoted rearrangement of specific esters to access key intermediates for LTA4 methyl ester synthesis. []
- Wittig Olefination: This approach involves reacting a phosphonium ylide with an epoxy dienal to construct the LTA4 methyl ester framework. [, ]
Q3: How can researchers access deuterated versions of LTA4 methyl ester?
A3: Deuterated LTA4 methyl ester analogs can be synthesized using deuterated starting materials or by incorporating deuterium through specific reactions like semi-hydrogenation with D2 gas. [, , ]
Q4: Can LTA4 methyl ester be converted into biologically active leukotrienes?
A4: Yes, LTA4 methyl ester can be enzymatically converted into leukotriene C4 methyl ester (LTC4 methyl ester) by various glutathione S-transferases (GSTs). [, , ]
Q5: Do different GSTs exhibit varying efficiencies in converting LTA4 methyl ester to LTC4 methyl ester?
A5: Yes, different GST isozymes display varying enantioselectivity and conversion rates for LTA4 methyl ester. For example, rat liver 3-4 GST exhibits a high conversion rate but favors the (5R, 6R) enantiomer, while human placental GST shows selectivity for the natural (5S, 6S) enantiomer but with a lower conversion rate. []
Q6: Is LTA4 methyl ester a substrate for leukotriene C4 synthase?
A6: Yes, LTA4 methyl ester can be utilized as a substrate by leukotriene C4 synthase, the enzyme responsible for conjugating LTA4 with glutathione to form LTC4. [, ]
Q7: Are there other enzymes that can metabolize LTA4 methyl ester?
A7: Besides GSTs and leukotriene C4 synthase, LTA4 hydrolase can convert LTA4 methyl ester into metabolites like 5,12(S)-dihydroxy-eicosatetraenoic acid methyl ester (5,12(S)-diHETE-Me). []
Q8: What are the potential applications of LTA4 methyl ester?
A8: LTA4 methyl ester serves as a valuable tool in various research areas:
- Studying Leukotriene Biosynthesis: LTA4 methyl ester helps elucidate the mechanisms of enzymes involved in leukotriene biosynthesis, such as GSTs and leukotriene C4 synthase. [, , , ]
- Investigating Leukotriene Receptors: Radiolabeled or modified LTA4 methyl ester analogs can be used to characterize leukotriene receptors and develop potential antagonists. [, ]
- Developing Analytical Methods: LTA4 methyl ester and its derivatives are used to develop and validate analytical techniques for quantifying leukotrienes in biological samples. [, ]
Q9: Are there any known structure-activity relationship studies involving LTA4 methyl ester?
A9: Yes, research has explored modifying the structure of LTA4 methyl ester to develop stable analogs or introduce molecular probes for studying leukotriene receptors. These modifications often focus on the omega-end of the molecule to influence its susceptibility to beta-oxidation or its binding affinity to specific receptors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







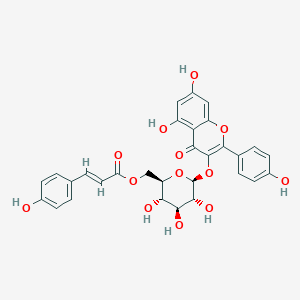
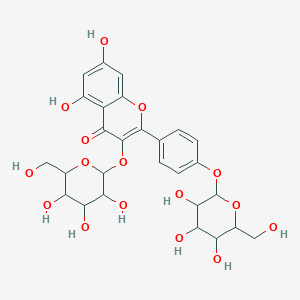
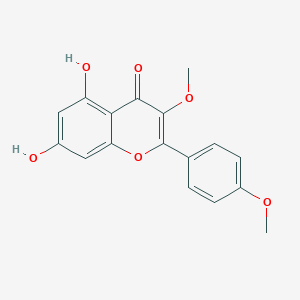
![2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide](/img/structure/B191652.png)
